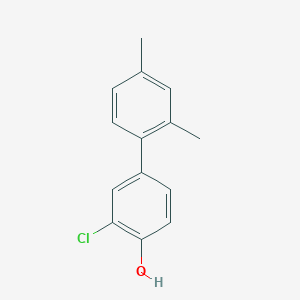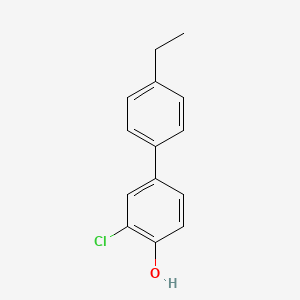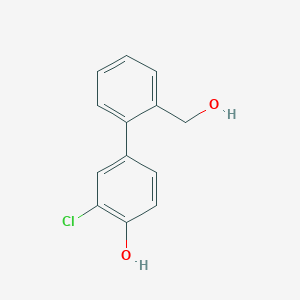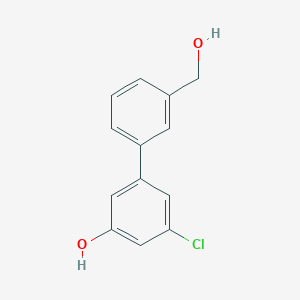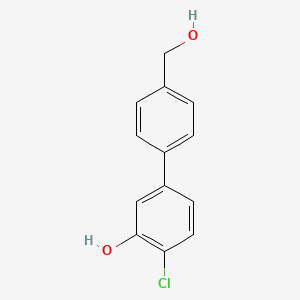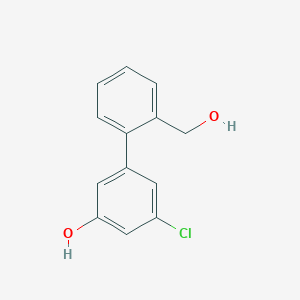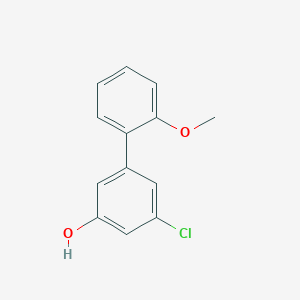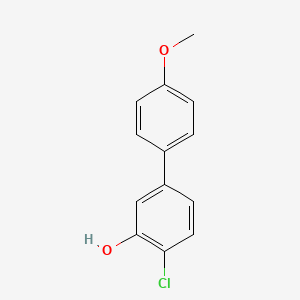
2-Chloro-5-(2-hydroxymethylphenyl)phenol, 95%
Übersicht
Beschreibung
2-Chloro-5-(2-hydroxymethylphenyl)phenol, also known as 2-Chloro-5-hydroxymethylphenol (CHMP), is a phenolic compound that has been studied extensively for its chemical and biological properties. CHMP is a white solid that is soluble in water and has a melting point of approximately 150-152°C. It is a derivative of phenol, which is a widely used chemical in the synthesis of drugs and other substances. CHMP has been used for a variety of purposes, including the synthesis of pharmaceuticals, the production of dye intermediates, and the stabilization of polymers. In addition, CHMP is known to have a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
CHMP has been studied extensively for its chemical and biological properties. In the laboratory, it has been used as a reagent in the synthesis of a variety of pharmaceuticals and dye intermediates. It has also been used to stabilize polymers and to reduce the viscosity of polymers. Additionally, it has been used in the preparation of organic compounds, such as fatty acids and alcohols.
In the field of bioactive compounds, CHMP has been studied for its antibacterial, antifungal, and anti-inflammatory properties. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, CHMP has been found to inhibit the growth of a variety of fungi, including Candida albicans and Aspergillus niger. Finally, CHMP has been shown to reduce inflammation in animal models of inflammation.
Wirkmechanismus
The exact mechanism of action of CHMP is not yet fully understood. However, it is believed that CHMP acts by inhibiting the activity of certain enzymes, such as proteases and phospholipases. Additionally, it has been suggested that CHMP may act by binding to the cell membrane and disrupting its structure.
Biochemical and Physiological Effects
CHMP has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to inhibit the growth of a variety of bacteria and fungi. Additionally, it has been found to reduce inflammation in animal models of inflammation. Finally, it has been shown to modulate the activity of certain enzymes, such as proteases and phospholipases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CHMP in laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize, and it is stable at room temperature. Furthermore, it is non-toxic and has a wide range of biological activities.
A potential limitation of using CHMP in laboratory experiments is its low solubility in water. Additionally, it is not very soluble in organic solvents, which can make it difficult to use in certain experiments. Finally, its effects on biochemical and physiological processes are not yet fully understood, which can limit its use in certain experiments.
Zukünftige Richtungen
The future of CHMP research is promising. In the future, it is likely that CHMP will be used in the synthesis of a variety of pharmaceuticals and dye intermediates. Additionally, it is likely that CHMP will be studied further for its antibacterial, antifungal, and anti-inflammatory properties. Furthermore, it is likely that its effects on biochemical and physiological processes will be studied in greater detail. Finally, it is likely that CHMP will be used in the development of new drugs and therapies.
Synthesemethoden
CHMP can be synthesized in a variety of ways, including the reaction of 2-chloro-5-hydroxymethylphenol with sodium hydroxide. This reaction is usually carried out in an aqueous solution at a temperature of around 70-80°C. The reaction produces a white solid, which is then isolated and purified by recrystallization. Other methods of synthesis include the reaction of 2-chloro-5-hydroxymethylphenol with a variety of other reagents, such as sodium bicarbonate, potassium carbonate, or potassium hydroxide.
Eigenschaften
IUPAC Name |
2-chloro-5-[2-(hydroxymethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c14-12-6-5-9(7-13(12)16)11-4-2-1-3-10(11)8-15/h1-7,15-16H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQHTOOCFYTBER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685875 | |
| Record name | 4-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-hydroxymethylphenyl)phenol | |
CAS RN |
1261942-04-4 | |
| Record name | 4-Chloro-2'-(hydroxymethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



